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Vanadium disulfide (VS2) is a member of the transition metal dichalcogenide (TMD) family, a

class of materials known for their unique two-dimensional (2D) layered structures.[1] In its bulk

form, VS2 consists of individual S-V-S layers stacked upon one another. Within each layer,

vanadium and sulfur atoms are bound by strong covalent bonds, while the layers themselves

are held together by much weaker, non-covalent van der Waals (vdW) forces.[2] This structural

anisotropy allows for the exfoliation of bulk crystals into atomically thin nanosheets, down to a

single monolayer.[3]

The nature of the vdW interactions between these layers is not merely a passive structural

feature; it is a critical determinant of the material's electronic, vibrational, and magnetic

properties.[4][5] Engineering these weak interlayer forces—for instance, by changing the

number of layers, introducing intercalants, or applying strain—provides a powerful mechanism

to tune the material's characteristics.[4][6][7] Consequently, understanding and controlling vdW

interactions in layered VS2 is paramount for its application in emerging fields such as

spintronics, catalysis, and energy storage.[4][8][9]

The Role of van der Waals Forces in VS2
Van der Waals forces, specifically London dispersion forces, arise from transient fluctuations in

electron density that create temporary dipoles.[10] While standard density functional theory

(DFT) approximations like the Generalized Gradient Approximation (GGA) often fail to

accurately describe these long-range correlations, specialized computational methods such as
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van der Waals density functionals (vdW-DF) have been developed to model these interactions

more precisely.[10][11][12]

In layered VS2, these forces dictate the equilibrium distance between adjacent layers, known

as the interlayer spacing.[9][13] Although significantly weaker than the in-plane covalent bonds,

the collective vdW interactions are strong enough to hold the crystal together while being

gentle enough to allow for mechanical exfoliation.[14] The modulation of these forces is central

to the unique layer-dependent properties observed in VS2.

Impact of vdW Interactions on Material Properties
The subtle interplay of vdW forces between VS2 layers gives rise to profound changes in its

physical properties as the material transitions from a bulk crystal to a few-layered or monolayer

system.

Structural and Electronic Properties
The most direct consequence of vdW interactions is the determination of the interlayer spacing,

which is approximately 0.576 nm (5.76 Å) in pristine, bulk VS2.[9][13] This spacing can be

experimentally increased by intercalating molecules or ions between the layers, a process that

directly modifies the vdW environment.[7][13]

This structural change has a dramatic effect on the electronic band structure.

Bulk VS2 exhibits metallic properties and is described as an indirect bandgap semiconductor

with a calculated bandgap of around 0.624 eV.[1]

Monolayer VS2, free from interlayer vdW interactions, also shows an indirect bandgap, but it

is significantly wider at approximately 1.060 eV.[1]

Few-layered VS2 can be tuned to open a small bandgap of about 0.3 eV through vdW

interaction engineering, triggering a metal-to-semiconductor transition.[4]

This tunability is crucial, as it allows for the controlled modulation of VS2's electronic state, a

key requirement for semiconductor and spintronic devices.[4]

Vibrational Properties (Phonon Modes)
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Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational

modes (phonons) of a material, which are sensitive to interlayer coupling.[8][15] In layered

VS2, two primary Raman-active modes are of interest:

A1g Mode: An out-of-plane vibration of sulfur atoms. The frequency of this mode is highly

sensitive to the strength of the interlayer vdW forces. As the number of layers increases from

a monolayer to bulk, the A1g peak typically experiences a blue-shift (moves to a higher

wavenumber), which is attributed to the increased restoring force from the vdW interactions.

[16]

E1g or E2g Mode: An in-plane vibration of sulfur atoms. This mode is less sensitive to

interlayer coupling but can be affected by strain and interfacial effects.[16][17]

Observing the shift in the A1g peak position is a standard method for determining the number

of layers in an exfoliated VS2 sample and quantifying the strength of the vdW coupling.[16]

Magnetic Properties
While most TMDs are non-magnetic, vdW interaction engineering in few-layered VS2 has been

shown to induce intrinsic ferromagnetism.[4][6] This remarkable property emerges in the

pristine VS2 lattice without magnetic doping. The precise control over the vdW gap between

layers allows for the dual regulation of both the bandgap and the spin properties, making VS2 a

promising candidate for spintronic applications.[18][4]

Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of layered VS2

as influenced by vdW interactions.

Table 1: Structural and Electronic Properties of VS2
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Property Bulk VS2 Monolayer VS2
Few-Layered /
Engineered VS2

Interlayer Spacing ~0.576 nm[9][13] N/A
0.95 nm - 0.98 nm
(with intercalants)
[7][13]

Bandgap Type Indirect[1] Indirect[1] Tunable

| Bandgap Energy | ~0.624 eV[1] | ~1.060 eV[1] | ~0.3 eV (experimentally realized)[4] |

Table 2: Raman Spectroscopy Data for Layered VS2

Raman Mode
Vibrational
Direction

Dependence on
Layer Number

Typical
Wavenumber
(cm⁻¹)

A1g Out-of-plane
Blue-shifts with
increasing
layers[16]

~406 - 410 cm⁻¹[8]
[16][17]

| E1g / E2g | In-plane | Red-shifts with increasing layers[16] | ~282 cm⁻¹ (E1g)[17], ~387 cm⁻¹

(E2g)[8] |

Experimental Protocols and Workflows
The study of vdW interactions in VS2 relies on a combination of material synthesis, sample

preparation, and advanced characterization techniques.

Synthesis and Exfoliation of VS2 Nanosheets
Layered VS2 can be synthesized via several methods, including Chemical Vapor Deposition

(CVD) and hydrothermal reactions.[9][16] Once bulk crystals are obtained, they must be

exfoliated to produce thin nanosheets.

Protocol: Liquid-Phase Exfoliation
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Dispersion: A small amount of bulk VS2 powder is added to a suitable solvent (e.g., an

aqueous solution of sodium cholate surfactant).[19]

Sonication: The mixture is subjected to high-power probe sonication for a set duration (e.g.,

1 hour) in an ice bath to prevent overheating. The sonication process uses acoustic

cavitation to overcome the vdW forces and exfoliate the layers.[19]

Centrifugation: The resulting dispersion is centrifuged at a specific speed (e.g., 2,660 g) for a

significant duration (e.g., 90 minutes). This step separates the successfully exfoliated thin

nanosheets (which remain in the supernatant) from the unexfoliated bulk material (which

forms a sediment).[19]

Collection: The supernatant containing the exfoliated VS2 nanosheets is carefully collected

for characterization.
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Diagram 1: Experimental Workflow for VS2 Nanosheet Characterization
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Caption: Diagram 1: A typical experimental workflow for preparing and characterizing exfoliated

VS2 nanosheets.

Characterization Techniques
Transmission Electron Microscopy (TEM): Provides high-resolution images of the exfoliated

nanosheets, revealing their morphology, lateral size, and crystalline quality. Selected area

electron diffraction (SAED) patterns can confirm the hexagonal lattice structure.[17][20]

Atomic Force Microscopy (AFM): Used to measure the thickness of the exfoliated flakes with

sub-nanometer precision, allowing for an accurate determination of the number of layers.[18]

[20]

Raman Spectroscopy: As detailed previously, this is the primary technique for probing the

interlayer vdW coupling through the analysis of phonon modes.[8] An excitation laser (e.g.,

488 nm or 514 nm) is focused on the sample, and the scattered light is analyzed.[15]

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition and the +4

oxidation state of vanadium in the synthesized VS2.[8][16]

Computational Modeling of vdW Interactions
First-principles calculations based on DFT are essential for a deeper theoretical understanding

of vdW interactions.

Workflow for Computational Modeling

Structure Definition: A model of the VS2 system (e.g., a bilayer or bulk supercell) is

constructed with appropriate lattice parameters.[13]

Functional Selection: Standard DFT functionals (LDA, GGA) are known to poorly describe

vdW forces.[11] Therefore, a vdW-corrected functional (e.g., vdW-DF) is crucial for accurate

results. These methods add a non-local correlation term to the energy functional to account

for dispersion forces.[11][12]

Calculation: The system's geometry is optimized to find the minimum energy configuration,

yielding theoretical values for properties like interlayer binding energy and equilibrium
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spacing. Subsequently, electronic band structure and phonon dispersion calculations are

performed.

Analysis: The calculated results are compared with experimental data to validate the

theoretical model and provide insights into the underlying physics governing the vdW

interactions.

Diagram 2: Influence of vdW Interactions on VS2 Properties

Structural Properties Electronic Properties Vibrational Properties

Magnetic Properties

vdW Interactions
in Layered VS2

Interlayer Spacing
(~0.576 nm)

Bandgap Modulation Phonon Mode Stiffening
Emergence of

Intrinsic Ferromagnetism

Enables Mechanical
Exfoliation

Metal-to-Semiconductor
Transition

A1g Raman Peak
Blue-Shift

Click to download full resolution via product page

Caption: Diagram 2: Logical relationship showing how vdW interactions fundamentally

influence the key properties of layered VS2.

Conclusion and Outlook
Van der Waals interactions are a cornerstone of the physics of layered VS2. They are not

merely weak forces holding the structure together but are an active parameter that can be

engineered to control the material's fundamental properties. The ability to tune the band

structure, induce a metal-to-semiconductor transition, and even trigger ferromagnetism by

manipulating the vdW gap opens up a vast design space for novel electronic and spintronic

devices. Future research will likely focus on more precise control over these interactions
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through advanced techniques like twist-angle engineering and the creation of complex vdW

heterostructures, further unlocking the potential of this versatile 2D material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acsanm.0c01763
https://m.youtube.com/watch?v=-gigKtF_zqk
https://www.researchgate.net/figure/TEM-and-AFM-imaging-characteristics-of-the-exfoliated-products-a-b-TEM-images-of_fig2_235369858
https://www.benchchem.com/product/b084465#van-der-waals-interactions-in-layered-vs2
https://www.benchchem.com/product/b084465#van-der-waals-interactions-in-layered-vs2
https://www.benchchem.com/product/b084465#van-der-waals-interactions-in-layered-vs2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

